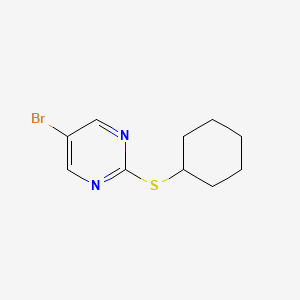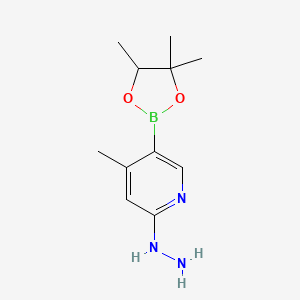
5-Bromo-2-(cyclohexylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(cyclohexylthio)pyrimidine is a chemical compound with the molecular formula C10H13BrN2S . It has a molecular weight of 273.2 . The IUPAC name for this compound is 5-bromo-2-(cyclohexylsulfanyl)pyrimidine .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-(cyclohexylthio)pyrimidine is 1S/C10H13BrN2S/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-(cyclohexylthio)pyrimidine are not detailed in the retrieved information, pyrimidine compounds in general are known to undergo various chemical reactions .Physical And Chemical Properties Analysis
5-Bromo-2-(cyclohexylthio)pyrimidine has a molecular weight of 273.2 . Its exact mass and monoisotopic mass are 271.998260 Da .Aplicaciones Científicas De Investigación
Antiviral Activity
Bromopyrimidine derivatives, including those substituted at the 5-position, have been explored for their antiviral properties. For instance, 5-substituted-2,4-diaminopyrimidine derivatives, akin to 5-Bromo-2-(cyclohexylthio)pyrimidine, have shown marked inhibition of retrovirus replication in cell culture. Such compounds demonstrate potential as antiretroviral agents, comparable to reference drugs like adefovir and tenofovir, without significant toxicity at certain concentrations (Hocková et al., 2003).
Organic Synthesis and Drug Development
Bromopyrimidines serve as crucial intermediates in the synthesis of complex molecules. Efficient synthesis methods have been developed for novel biheterocycles, including triazolylmethylpyrimidines, from bromo-trifluoro-methoxypentenones. Such compounds are instrumental in generating a variety of structurally diverse molecules with potential biological activities, illustrating the versatility of bromopyrimidine derivatives in medicinal chemistry and drug development (Aquino et al., 2017).
Novel Azo Compounds and Dyes
Bromopyrimidine compounds have facilitated the synthesis of novel azo compounds and dyes, exemplified by the preparation of new thiadiazine derivatives via the cyclocondensation of bromopyrimidines. These findings underscore the role of bromopyrimidine derivatives in developing new materials and chemical entities with potential applications in dyes and pigments (Nikpour et al., 2012).
Advanced Materials and Catalysis
The reactivity of bromopyrimidine derivatives under different conditions, such as microwave-assisted palladium-catalyzed coupling, highlights their utility in synthesizing advanced materials. Such reactions lead to the formation of (het)aryl substituted pyrimidines, pivotal in materials science and catalysis, showcasing the adaptability of bromopyrimidine derivatives in creating new molecular structures (Verbitskiy et al., 2013).
Propiedades
IUPAC Name |
5-bromo-2-cyclohexylsulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2S/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKBPXULGUZFPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682448 |
Source


|
| Record name | 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(cyclohexylthio)pyrimidine | |
CAS RN |
1242336-56-6 |
Source


|
| Record name | 5-Bromo-2-(cyclohexylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B566919.png)






![N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide](/img/structure/B566932.png)





![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)